2-(3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl)-N-(furan-2-ylmethyl)acetamide
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Overview
Description
2-(3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl)-N-(furan-2-ylmethyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a chlorophenyl group, an oxoimidazolidinyl moiety, and a furan-2-ylmethyl substituent, making it a versatile molecule for chemical reactions and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl)-N-(furan-2-ylmethyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Imidazolidinone Ring: The initial step involves the reaction of 3-chlorobenzaldehyde with glycine to form an intermediate Schiff base, which is then cyclized to produce the imidazolidinone ring.
Acylation: The imidazolidinone intermediate is then acylated with furan-2-ylmethyl chloroacetate under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl)-N-(furan-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group in the imidazolidinone ring can be reduced to form hydroxyl derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom in the chlorophenyl group.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Hydroxyl derivatives of the imidazolidinone ring.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, 2-(3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl)-N-(furan-2-ylmethyl)acetamide is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug development and biochemical studies.
Medicine
The compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. Its ability to modulate biological pathways makes it a promising candidate for pharmaceutical research.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various industrial applications, including the production of polymers and coatings.
Mechanism of Action
The mechanism by which 2-(3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl)-N-(furan-2-ylmethyl)acetamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl)-N-(pyridin-2-ylmethyl)acetamide: Similar structure but with a pyridine ring instead of a furan ring.
2-(3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl)-N-(thiophen-2-ylmethyl)acetamide: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
The presence of the furan-2-ylmethyl group in 2-(3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl)-N-(furan-2-ylmethyl)acetamide imparts unique chemical and biological properties. The furan ring can participate in specific interactions and reactions that are not possible with other heterocyclic rings, making this compound particularly valuable in certain applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(furan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O3/c17-12-3-1-4-13(9-12)20-7-6-19(16(20)22)11-15(21)18-10-14-5-2-8-23-14/h1-5,8-9H,6-7,10-11H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBYBMCQFFZHCHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1CC(=O)NCC2=CC=CO2)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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